Methyl 4-[4-(trifluoromethoxy)phenoxy]pyrrolidine-2-carboxylate
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Overview
Description
METHYL (2S,4S)-4-[4-(TRIFLUOROMETHOXY)PHENOXY]-2-PYRROLIDINECARBOXYLATE is a synthetic organic compound It is characterized by the presence of a trifluoromethoxy group attached to a phenoxy ring, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2S,4S)-4-[4-(TRIFLUOROMETHOXY)PHENOXY]-2-PYRROLIDINECARBOXYLATE typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction.
Attachment of the Trifluoromethoxy Group: The trifluoromethoxy group can be added using a trifluoromethylating agent under specific reaction conditions.
Esterification: The final step involves the esterification of the carboxylate group with methanol.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or pyrrolidine rings.
Reduction: Reduction reactions can occur, potentially affecting the ester or phenoxy groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its unique structural features.
Materials Science: In the development of new materials with specific properties.
Biological Studies: As a probe or tool in biochemical assays.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- METHYL (2S,4S)-4-[4-(METHOXY)PHENOXY]-2-PYRROLIDINECARBOXYLATE
- METHYL (2S,4S)-4-[4-(ETHOXY)PHENOXY]-2-PYRROLIDINECARBOXYLATE
Uniqueness
The presence of the trifluoromethoxy group distinguishes METHYL (2S,4S)-4-[4-(TRIFLUOROMETHOXY)PHENOXY]-2-PYRROLIDINECARBOXYLATE from its analogs. This group can significantly alter the compound’s electronic properties, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
methyl 4-[4-(trifluoromethoxy)phenoxy]pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4/c1-19-12(18)11-6-10(7-17-11)20-8-2-4-9(5-3-8)21-13(14,15)16/h2-5,10-11,17H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUHHAJQRVEKRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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